Cas no 1090900-51-8 (2-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate)

2-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate is a specialized organic compound featuring a piperazine core functionalized with a 2,4-dimethylbenzenesulfonyl group and an ester-linked 6-chloropyridine-3-carboxylate moiety. This structure suggests potential utility in pharmaceutical or agrochemical research, particularly as an intermediate in the synthesis of bioactive molecules. The sulfonyl and ester groups enhance reactivity, enabling selective modifications, while the chloropyridine moiety may contribute to binding interactions in target systems. Its well-defined molecular architecture allows for precise derivatization, making it valuable for structure-activity relationship studies. The compound’s stability and synthetic versatility support its use in exploratory chemistry applications.
2-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate structure
1090900-51-8 structure
商品名:2-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate
CAS番号:1090900-51-8
MF:C20H22ClN3O5S
メガワット:451.92378282547
CID:6103945
PubChem ID:25162813

2-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate 化学的及び物理的性質

名前と識別子

    • CHEMBL1326712
    • 1090900-51-8
    • 2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate
    • MLS002181145
    • HMS3065P10
    • SMR001270175
    • AKOS016852659
    • EN300-26607389
    • Z18369785
    • 2-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate
    • インチ: 1S/C20H22ClN3O5S/c1-14-3-5-17(15(2)11-14)30(27,28)24-9-7-23(8-10-24)19(25)13-29-20(26)16-4-6-18(21)22-12-16/h3-6,11-12H,7-10,13H2,1-2H3
    • InChIKey: DOQIVGZOZNYGKL-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C=N1)C(=O)OCC(N1CCN(CC1)S(C1C=CC(C)=CC=1C)(=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 451.0968697g/mol
  • どういたいしつりょう: 451.0968697g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 720
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26607389-0.05g
2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate
1090900-51-8 95.0%
0.05g
$212.0 2025-03-20

2-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate 関連文献

2-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylateに関する追加情報

Comprehensive Overview of 2-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate (CAS No. 1090900-51-8)

The compound 2-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate (CAS No. 1090900-51-8) is a highly specialized organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure combines a piperazine core with a 6-chloropyridine-3-carboxylate moiety, making it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential as a sulfonylpiperazine derivative, a class known for its bioactivity in modulating enzyme and receptor interactions.

In recent years, the demand for sulfonamide-based compounds like this has surged due to their versatility in medicinal chemistry. The presence of the 2,4-dimethylbenzenesulfonyl group enhances its stability and bioavailability, while the 6-chloropyridine fragment contributes to its binding affinity with biological targets. This dual functionality positions it as a candidate for further exploration in kinase inhibition and GPCR modulation, two hot topics in current drug development.

From a synthetic perspective, CAS No. 1090900-51-8 exemplifies modern trends in fragment-based drug design. Its modular structure allows for derivatization, enabling researchers to optimize properties like solubility and metabolic stability. Laboratories focusing on high-throughput screening often include such compounds in their libraries due to their balanced lipophilicity and hydrogen-bonding capacity. These characteristics align with the industry's shift toward lead optimization strategies that prioritize molecular diversity.

Environmental and regulatory considerations also play a role in its application. Unlike traditional halogenated compounds, this molecule's chloropyridine component is designed for selective reactivity, minimizing unwanted ecological persistence. This addresses growing concerns about green chemistry in synthetic workflows—a frequently searched topic among chemists and sustainability advocates. Its benzenesulfonyl group further complies with modern safety profiles, avoiding structural red flags associated with toxicity.

Analytical characterization of 2-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate typically involves advanced techniques like LC-MS and NMR spectroscopy, reflecting the compound's complexity. These methods are critical for verifying purity, especially given its potential use in preclinical studies. The scientific community frequently discusses such analytical challenges in forums and publications, highlighting the need for robust quality control in small-molecule research.

Market trends indicate rising interest in piperazine-containing scaffolds, driven by their prevalence in FDA-approved drugs. This compound's carboxylate ester functionality offers additional synthetic handles for prodrug development—another area gaining traction in drug delivery innovations. Patent databases reveal increasing filings around similar structures, suggesting commercial viability for CAS No. 1090900-51-8 in niche therapeutic areas.

In conclusion, 2-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl 6-chloropyridine-3-carboxylate represents a convergence of structural ingenuity and practical applicability. Its design principles resonate with contemporary priorities in medicinal chemistry, including target selectivity and synthetic scalability. As research continues to explore its full potential, this compound may emerge as a key player in next-generation bioactive molecules.

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